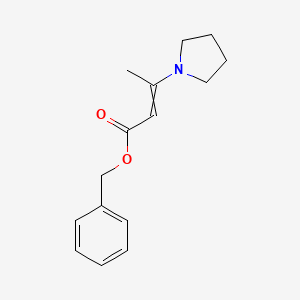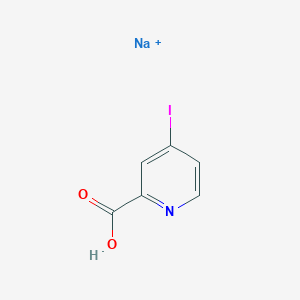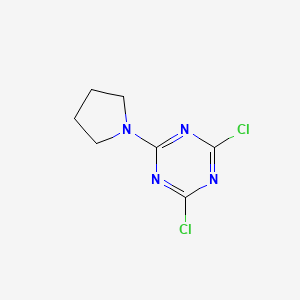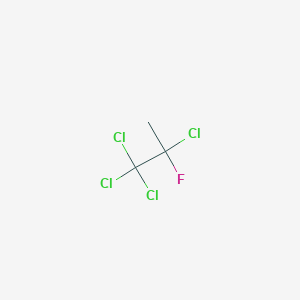![molecular formula C14H12N2O2 B11725536 2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)
2-[(2E)-2-Benzylidenehydrazino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which in turn is connected to a phenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between benzaldehyde and hydrazinobenzoic acid. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are substituted derivatives of the original compound.
科学研究应用
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzothiazole
- 4-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazin-1-yl]benzoic acid
Uniqueness
2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and hydrazone groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-[(2Z)-2-benzylidenehydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18)/b15-10- |
InChI 键 |
JWHPRNIQGLRBPH-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)

![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)

![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
